Methyl-di(n-octyl)silane

Descripción

Significance of Alkylsilanes in Contemporary Chemical Science

Alkylsilanes, compounds characterized by at least one alkyl group bonded to a silicon atom, are of considerable importance in modern chemical science. alfa-chemistry.com Their utility stems from a unique combination of properties conferred by the silicon-carbon bond and the nature of the alkyl substituents. These compounds serve as crucial intermediates in organic synthesis, enabling a variety of chemical transformations. acs.org The introduction of a silyl (B83357) group into an organic molecule can significantly alter its reactivity, acting as a protecting group or a leaving group in desilylation reactions. acs.org

Furthermore, alkylsilanes are fundamental building blocks in materials science. They are extensively used in the production of silicones, which have wide-ranging applications due to their thermal stability, low surface tension, and flexibility. mdpi.com In the realm of surface science, alkylsilanes are instrumental in modifying the properties of inorganic surfaces. For instance, they are employed to create hydrophobic coatings on materials like glass and steel, and for the surface treatment of fillers to be incorporated into polymer composites. sigmaaldrich.com The hydrophobic nature of the alkyl chains, such as the n-octyl groups in Methyl-di(n-octyl)silane, is key to this functionality. gelest.com Research has also demonstrated the use of alkylsilanes in the fabrication of superhydrophobic surfaces through mechanochemical grafting onto nanoparticles.

Overview of this compound's Role in Research Paradigms

Direct and extensive research literature solely focused on the discrete monomer this compound is limited. However, its significance can be understood through the study of its precursors, derivatives, and its polymeric form, poly(methyl-n-octylsilane). The synthesis of polymers such as poly(methyl-n-octylsilane) highlights the role of the corresponding monomeric unit in forming materials with specific and tunable properties. acs.org

The precursor, Dichloro(methyl)(octyl)silane, is a key starting material for synthesizing molecules containing the methyl-octyl-silyl moiety. sigmaaldrich.comgoogle.com The properties of this precursor, particularly its reactivity, are fundamental to the successful synthesis of more complex structures, including this compound and its corresponding polymers.

Research into poly(di-n-alkylsilanes), including those with octyl chains, reveals a rich area of investigation focused on their conformational and chromic behaviors. researchgate.netacs.org These polymers are known for their interesting electronic and photophysical properties, which are highly dependent on the nature of the alkyl side chains. Therefore, the role of this compound in research is primarily as a monomeric unit that imparts specific characteristics, such as hydrophobicity and conformational flexibility, to the resulting polymeric materials.

Interactive Data Table: Properties of a Key Precursor - Dichloro(methyl)(octyl)silane

Due to the limited availability of specific data for this compound, the properties of its likely precursor, Dichloro(methyl)(octyl)silane, are presented below. This data is crucial for understanding the synthesis pathways that could lead to this compound.

| Property | Value | Reference |

| CAS Number | 14799-93-0 | sigmaaldrich.com |

| Molecular Weight | 227.25 g/mol | sigmaaldrich.com |

| Boiling Point | 115-117 °C at 20 mmHg | google.com |

| Specific Gravity | 0.984 | google.com |

Detailed Research Findings

The synthesis of polymers containing the methyl-n-octylsilane unit has been a subject of investigation. A notable high-yield route to poly(n-alkylmethylsilane)s involves the Wurtz-type reductive-coupling polymerization of the corresponding dichlorodiorganosilanes. acs.org Specifically, the synthesis of poly(methyl-n-octylsilane) has been demonstrated using this method, which represents a significant improvement over traditional high-temperature syntheses in toluene (B28343). acs.org This room-temperature approach in THF not only improves the yield but also provides a more general route to a variety of polydiorganosilanes. acs.org

Furthermore, the study of poly(di-n-octylsilane) reveals complex polymorphic and thermochromic behavior. researchgate.netacs.org These polymers can exist in multiple distinct ordered forms, each with unique chain structures, packing, and optical properties. researchgate.net This highlights the influence of the long alkyl side chains on the material's solid-state structure and its response to temperature changes.

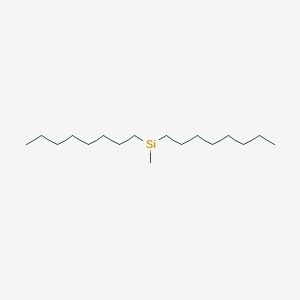

Structure

2D Structure

Propiedades

InChI |

InChI=1S/C17H37Si/c1-4-6-8-10-12-14-16-18(3)17-15-13-11-9-7-5-2/h4-17H2,1-3H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJBPMZPSPDSASA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[Si](C)CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H37Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30344005 | |

| Record name | CTK1G4675 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51502-63-7 | |

| Record name | CTK1G4675 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation Studies of Methyl Di N Octyl Silane and Poly Di N Octylsilane

Investigations of Polymer Chain Conformation using Spectroscopic Methods

Spectroscopic techniques are indispensable tools for probing the conformational states of polymer chains. In Poly(di-n-octylsilane), the flexible silicon-silicon (Si-Si) backbone can adopt various conformations, which are strongly influenced by temperature, solvent, and the packing of the n-octyl side chains. These conformational changes directly impact the polymer's electronic and optical properties.

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a powerful method for analyzing the conformation of the polysilane backbone due to the phenomenon of σ-conjugation, where electrons are delocalized along the Si-Si chain. kpi.ua The primary electronic transition observed is σ-σ*, and the wavelength of maximum absorption (λmax) is highly sensitive to the conformational state of the polymer. kpi.ua

In solution or in a disordered solid state at elevated temperatures, Poly(di-n-octylsilane), like other polysilanes, typically exhibits a UV absorption peak around 315-317 nm. kpi.ua This absorption is characteristic of a random-coil or helical gauche conformation of the Si-Si backbone. Upon cooling or when cast into a semicrystalline film, the polymer undergoes a conformational change to a more ordered, planar all-trans conformation. This transition is accompanied by a significant red-shift (bathochromic shift) in the λmax to approximately 374 nm. kpi.ua This thermochromism is a direct consequence of the increased delocalization of the σ-electrons in the extended all-trans conformation. kpi.ua In situ studies combining UV-Vis absorption with X-ray scattering have been instrumental in correlating these optical properties with specific structural forms of the polymer. acs.orgacs.org

Table 1: UV-Vis Absorption Maxima for Different Conformations of Dialkylpolysilanes

| Backbone Conformation | Typical λmax (nm) | Physical State |

|---|---|---|

| Disordered (Helical/Random-Coil) | ~316 | Solution / High-Temperature Solid Phase |

| Ordered (All-Trans) | ~374 | Low-Temperature Solid Phase / Crystalline Film |

Infrared (IR) and Raman spectroscopy are complementary techniques that provide detailed information about the vibrational modes of a molecule. researchgate.net These methods are used to study both the Si-Si backbone and the n-octyl side chains in Poly(di-n-octylsilane), offering insights into molecular conformation and packing.

Vibrational spectroscopy can detect subtle changes in molecular structure associated with different polymorphic forms. researchgate.net For instance, the frequencies and intensities of Si-Si stretching modes are sensitive to the backbone conformation. Similarly, vibrational modes associated with the alkyl side chains, such as C-H stretching and CH2 rocking vibrations, can indicate the degree of conformational order (e.g., trans vs. gauche conformers) within the side chains. kpi.ua The simultaneous activation of a vibrational mode in both IR and Raman spectra can indicate a lack of centrosymmetry in the molecular structure, providing clues about the packing arrangement in the solid state. polimi.itarxiv.org By monitoring changes in the vibrational spectra as a function of temperature, researchers can track the reorganization of both the polymer backbone and its side chains during phase transitions. kpi.ua

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for the structural elucidation of organosilicon compounds. researchgate.net In particular, Silicon-29 (29Si) NMR provides direct information about the chemical environment of silicon atoms within both the monomer and the polymer. magritek.commdpi.com

Table 2: Typical 29Si NMR Chemical Shift Ranges for Polysiloxane Building Blocks

| Structural Unit | Notation | Formula | Typical Chemical Shift (δ) Range (ppm) |

|---|---|---|---|

| Monofunctional | M | R3SiO0.5 | +10 to -10 |

| Difunctional | D | R2SiO | -20 to -40 |

| Trifunctional | T | RSiO1.5 | -60 to -80 |

| Quadrifunctional | Q | SiO2 | -90 to -120 |

Polymorphism and Crystal Structure Analysis in Poly(di-n-octylsilane)

Poly(di-n-octylsilane) is a semicrystalline polymer that exhibits complex polymorphic behavior, meaning it can exist in multiple distinct crystalline forms. acs.orgacs.org The specific polymorph obtained depends on the thermal history and processing conditions of the material. acs.org This structural diversity is a key feature of the polymer and has a profound effect on its properties.

X-ray diffraction (XRD) is the definitive technique for determining the crystal structure of polymeric materials. units.it XRD studies on Poly(di-n-octylsilane) have revealed a rich polymorphism, with the polymer capable of forming up to five distinct structural forms at temperatures below its transition to a thermotropic mesophase around 25°C. acs.orgacs.orgelsevierpure.com

Each polymorph possesses a unique crystal lattice and unit cell, which can be identified by its characteristic diffraction pattern of sharp peaks. For example, studies on the analogous Poly(di-n-hexylsilane) have identified an orthorhombic unit cell for its low-temperature, all-trans conformation. kpi.ua Analysis of the diffraction patterns allows for the determination of lattice parameters (a, b, and c) and the arrangement of polymer chains within the unit cell. kpi.ua The combination of in situ XRD with thermal cycling has been essential in mapping the transitions between these different crystalline and mesophase structures in Poly(di-n-octylsilane). acs.orgacs.org

Table 3: Polymorphism in Poly(di-n-octylsilane)

| Observation | Details | Technique |

|---|---|---|

| Number of Structural Forms | Up to five distinct forms observed below 25°C. acs.orgacs.orgelsevierpure.com | X-ray Scattering, UV-Vis |

| Types of Structures | Includes three ordered crystalline or semicrystalline forms and two less ordered mesophases. acs.orgacs.orgelsevierpure.com | X-ray Scattering |

| Behavior | Displays a rich array of monotropic and enantiotropic structures during thermal cycling. acs.orgacs.org | In situ Quenching Studies |

The intermolecular interactions are primarily van der Waals forces between the alkyl side chains of adjacent polymer molecules. kpi.ua These interactions are significant enough to influence the conformation of the main Si-Si backbone, often forcing it into an all-trans planar conformation to allow for more efficient side-chain packing. kpi.ua The various polymorphic forms of Poly(di-n-octylsilane) arise from different side chain and main chain packing motifs. acs.orgacs.org The specific arrangement, such as the degree of interdigitation of the octyl groups, dictates the unit cell dimensions and the symmetry of the crystal lattice, leading to the complex structural behavior observed in this polymer. acs.orgelsevierpure.com

Computational and Theoretical Investigations of Methyl Di N Octyl Silane Systems

Quantum Chemical Calculations on Molecular Conformation and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in exploring the molecular structure and electronic properties of organosilanes. These calculations can predict the most stable geometric arrangements (conformers) and provide detailed information about the distribution and energy of electrons within the molecule.

Due to the lack of specific published data for Methyl-di(n-octyl)silane, the conformational energetics can be approximated by considering analogous long-chain alkanes. The energy difference between a gauche and an anti conformation in a butane (B89635) molecule is approximately 0.9 kcal/mol (3.8 kJ/mol). For the longer n-octyl chains, the cumulative effect of multiple gauche conformations can lead to a variety of folded structures with energies higher than the fully extended all-trans conformer.

| Conformational State (Illustrative for a C-C-C-C dihedral in an n-octyl chain) | Dihedral Angle (°) | Relative Energy (kcal/mol) |

|---|---|---|

| Anti (trans) | ~180 | 0.0 |

| Gauche | ~60 | ~0.9 |

| Eclipsed (H, CH3) | ~120 | ~3.4 |

| Eclipsed (CH3, CH3) | ~0 | ~5.0 |

Note: This table provides illustrative energy values based on butane as an analogue for a four-carbon segment of the n-octyl chain to demonstrate the energetic penalties of different conformations. Actual values for this compound would require specific calculations.

The electronic structure of this compound is also of significant interest. The silicon atom, being less electronegative than carbon, influences the charge distribution within the molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability. cfsilicones.comresearchgate.net In alkylsilanes, the HOMO is typically associated with the Si-C bonds, while the LUMO may be distributed over the silicon and alkyl groups. The presence of long alkyl chains can have a modest influence on these frontier orbitals compared to the more dominant effect of the silicon center.

| Calculated Electronic Property | Illustrative Value for a Dialkylsilane |

|---|---|

| HOMO Energy | -6.5 to -7.5 eV |

| LUMO Energy | 1.0 to 2.0 eV |

| HOMO-LUMO Gap | 7.5 to 9.5 eV |

Note: The values in this table are representative for simple dialkylsilanes and are intended to be illustrative. Specific DFT calculations for this compound are required for precise values.

Molecular Dynamics Simulations of Polymeric Systems

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. For polymeric systems involving monomers like this compound, MD simulations can provide invaluable insights into the structure, dynamics, and macroscopic properties of the bulk material.

To perform an MD simulation, a force field is required. A force field is a set of empirical energy functions and parameters that describe the potential energy of a system of particles. bohrium.com For organosilane-based polymers, force fields such as the General Amber Force Field (GAFF) or Optimized Potentials for Liquid Simulations (OPLS) can be adapted and parameterized. researchgate.netnih.gov The parameters for bond stretching, angle bending, dihedral torsions, and non-bonded interactions (van der Waals and electrostatic) are crucial for accurately representing the molecular behavior.

A typical MD simulation of a poly(this compound) system would involve constructing a simulation box containing multiple polymer chains, solvated if necessary, and applying periodic boundary conditions to simulate a bulk environment. The simulation would be run for a sufficient length of time (nanoseconds to microseconds) to allow the system to reach equilibrium. From the resulting trajectory, various structural and dynamic properties can be calculated.

One of the key structural properties that can be obtained from an MD simulation is the radial distribution function (RDF), g(r). The RDF describes how the density of surrounding particles varies as a function of distance from a reference particle. wikibooks.org For a polymer melt, the RDF of the silicon atoms, for example, would reveal the short-range and long-range ordering of the polymer backbones.

| Simulation Parameter | Typical Value/Choice for a Poly(dialkylsilane) System |

|---|---|

| Force Field | OPLS-AA or a custom-parameterized GAFF |

| Ensemble | NPT (constant number of particles, pressure, and temperature) |

| Temperature | Above the glass transition temperature (e.g., 400-500 K) |

| Pressure | 1 atm |

| Time Step | 1-2 fs |

| Simulation Duration | 10-100 ns |

Note: This table provides typical parameters for an MD simulation of a polysilane melt. The specific choices would depend on the research objectives.

The RDF for the silicon atoms in a simulated poly(this compound) melt would be expected to show a sharp first peak corresponding to the nearest-neighbor silicon atoms along the polymer chain, followed by a broader second peak for the next-nearest neighbors. At longer distances, the RDF would approach a value of 1, indicating a disordered, liquid-like structure.

Predictive Modeling of Structure-Property Relationships

Predictive modeling, particularly through Quantitative Structure-Property Relationship (QSPR) studies, aims to establish a mathematical relationship between the chemical structure of a molecule and its physical, chemical, or biological properties. acs.org For organosilanes, QSPR models can be developed to predict properties such as boiling point, density, viscosity, and refractive index based on calculated molecular descriptors.

Molecular descriptors are numerical values that encode different aspects of a molecule's structure. These can be categorized into several types, including:

Topological descriptors: Based on the 2D representation of the molecule, such as connectivity indices.

Geometrical descriptors: Derived from the 3D structure of the molecule, such as molecular surface area and volume.

Quantum-chemical descriptors: Obtained from quantum chemical calculations, such as HOMO/LUMO energies and partial charges.

Once a set of descriptors is calculated for a series of related compounds with known experimental property values, statistical methods like multiple linear regression (MLR) or machine learning algorithms are used to build a predictive model.

A well-established structure-property relationship in homologous series of compounds is the trend in boiling points. tutorchase.comsavemyexams.com As the molecular weight increases, the strength of the intermolecular van der Waals forces also increases, leading to a higher boiling point. This trend is expected to be observed in a series of methyl-di(n-alkyl)silanes.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Predicted Boiling Point (°C) |

|---|---|---|---|

| Methyl-di(n-propyl)silane | C7H18Si | 130.31 | ~120-130 |

| Methyl-di(n-butyl)silane | C9H22Si | 158.36 | ~160-170 |

| Methyl-di(n-pentyl)silane | C11H26Si | 186.41 | ~200-210 |

| Methyl-di(n-hexyl)silane | C13H30Si | 214.47 | ~235-245 |

| Methyl-di(n-heptyl)silane | C15H34Si | 242.53 | ~265-275 |

| This compound | C17H38Si | 270.58 | ~295-305 |

Note: The boiling points in this table are illustrative predictions based on the general trend for homologous series and data for related compounds. The accuracy of a true QSPR model would depend on the quality and size of the training dataset and the chosen descriptors.

Such QSPR models are valuable for predicting the properties of new or untested compounds, thereby reducing the need for extensive experimental work and accelerating the design of materials with desired characteristics.

Research on Polymerization Mechanisms and Polymer Architectures Incorporating Methyl Di N Octyl Silane Units

Mechanistic Studies of Polysilane Formation

The primary method for synthesizing high molecular weight polysilanes, including those derived from methyl-di(n-octyl)silane, is the Wurtz-type reductive coupling of dichlorosilane (B8785471) monomers. This well-established technique involves the dehalogenation of diorganodichlorosilanes using a dispersion of molten sodium metal in an inert, high-boiling solvent like toluene (B28343).

The synthesis of poly(methyl-n-octylsilane) has been demonstrated through this Wurtz-type reductive-coupling polymerization of methyl(n-octyl)dichlorosilane. acs.org Research has shown that conducting this reaction in tetrahydrofuran (B95107) (THF) at room temperature can lead to significantly improved polymer yields compared to the traditional method of using toluene at 110°C. acs.org This room-temperature approach offers a more efficient route to producing polydiorganosilanes. acs.org

The generally accepted mechanism for the Wurtz-type coupling involves several key steps:

Initiation : The reaction initiates on the surface of the sodium metal. A dichlorosilane molecule reacts with the sodium, leading to the formation of a silyl (B83357) radical anion or a silyl anion.

Propagation : These highly reactive silyl intermediates then attack another dichlorosilane monomer, forming a Si-Si bond and eliminating a chloride ion. This process repeats, leading to the growth of the polysilane chain.

Termination : The chain growth can be terminated through various pathways, including "backbiting," where the growing chain end reacts with a silicon atom further down its own chain to form a stable cyclic oligosilane (predominantly cyclopentasilane and cyclohexasilane), or by reacting with any remaining functional groups.

While the Wurtz-type coupling is effective, it can be difficult to control, often resulting in a broad and sometimes multimodal molecular weight distribution. The harsh reaction conditions can also lead to the formation of cyclic byproducts and gels. The process is heterogeneous, occurring on the surface of the sodium, which adds to the complexity of controlling the polymerization.

| Reaction Parameter | Influence on Polysilane Formation |

| Solvent | Affects the reactivity of the sodium dispersion and the solubility of the growing polymer chain. THF at room temperature has been shown to improve yields over toluene at high temperatures. acs.org |

| Temperature | Higher temperatures increase the reaction rate but can also promote side reactions and polymer degradation. |

| Monomer Purity | Impurities can act as chain terminators or lead to cross-linking, affecting the final molecular weight and properties of the polymer. |

| Stirring Rate | Influences the size of the sodium particles and the mass transfer of reactants to the metal surface, impacting the reaction kinetics. |

Influence of Alkyl Side Chains on Polymer Microstructure and Thermal Behavior

The nature of the alkyl side chains attached to the silicon backbone has a profound impact on the microstructure and thermal properties of polysilanes. In the case of poly(methyl-di-n-octyl)silane, the two long n-octyl chains play a crucial role in determining the polymer's conformation, solubility, and response to temperature changes.

Long alkyl side chains, such as n-octyl, increase the solubility of the polysilane in common organic solvents by preventing the rigid silicon backbone from packing too tightly. They also significantly influence the polymer's conformational behavior. Polysilanes are known for their unique electronic and optical properties, which are highly dependent on the conformation of the Si-Si backbone.

One of the most notable properties influenced by side chains is thermochromism, the change in UV absorption spectrum with temperature. researchgate.net This phenomenon is attributed to a reversible conformational transition in the silicon backbone. At lower temperatures, many poly(dialkylsilane)s adopt a more ordered, all-trans conformation, which allows for greater σ-electron delocalization along the backbone, resulting in a red-shifted (longer wavelength) UV absorption. As the temperature increases, the backbone becomes more disordered with an increase in gauche conformations, disrupting the delocalization and causing a blue-shift (shorter wavelength) in the absorption maximum.

The table below summarizes the general influence of increasing alkyl side chain length on various properties of polysilanes, based on trends observed across different polymer systems. nii.ac.jpscielo.brnih.gov

| Property | Influence of Longer Alkyl Side Chains (e.g., n-octyl) |

| Solubility | Generally increases due to improved entropy of mixing and prevention of backbone aggregation. |

| Glass Transition Temperature (Tg) | Often decreases as the long, flexible side chains act as internal plasticizers, increasing free volume. nii.ac.jp |

| Thermochromism | The transition temperature and characteristics are highly dependent on the specific side chains and their ability to interact or crystallize. researchgate.net |

| Microstructure | Can promote the formation of layered or liquid crystalline phases due to side-chain crystallization or packing. |

| Thermal Stability | The onset of thermal decomposition is generally high for polysilanes, though very long side chains might degrade at lower temperatures than the Si-Si backbone. nih.govrsc.org |

Copolymerization Strategies for Modified Polysilanes

Copolymerization is a versatile strategy to fine-tune the properties of polysilanes, creating materials with tailored optical, electronic, and physical characteristics that are not achievable with homopolymers. By incorporating this compound units into a copolymer structure, its inherent properties, such as solubility and flexibility, can be combined with the properties of other silane (B1218182) monomers.

The most common method for creating polysilane copolymers is the co-condensation of a mixture of different dichlorosilane monomers via the Wurtz-type coupling reaction described previously. For instance, methyl(dioctyl)dichlorosilane could be copolymerized with other monomers like dichlorodimethylsilane (B41323) or dichloromethylphenylsilane. This approach typically results in random copolymers, where the monomer units are distributed statistically along the polymer chain. The final properties of the copolymer depend on the ratio and type of the comonomers used.

Beyond random copolymers, more complex architectures can be synthesized:

Block Copolymers : These can be prepared through sequential monomer addition or by coupling pre-formed polymer blocks. For example, a polysilane block could be coupled with a polymethacrylate (B1205211) block. Polysilanes themselves can act as photoinitiators for vinyl polymerization, providing a route to create polysilane-methacrylate copolymers. researchgate.net

Graft Copolymers : These involve attaching polysilane side chains to a different polymer backbone or vice versa.

Network Polymers : Incorporating trichlorosilane (B8805176) monomers (e.g., methyltrichlorosilane) into the polymerization mixture leads to cross-linking and the formation of insoluble network polymers, known as polysilynes. researchgate.net

Copolymerization allows for the modification of several key properties:

| Strategy | Comonomer Example | Resulting Property Modification |

| Random Copolymerization | Dichloromethylphenylsilane | Introduces aryl groups that interact with the Si-Si backbone, shifting the UV absorption to longer wavelengths. illinois.edu |

| Random Copolymerization | Dichlorodimethylsilane | Modifies solubility and thermal properties; can be used to "dilute" the effect of the dioctyl side chains. illinois.edu |

| Block Copolymerization | Methacrylate Monomers | Combines the properties of polysilanes (e.g., UV absorption, conductivity) with the processability and mechanical properties of methacrylates. researchgate.net |

| Network Formation | Methyltrichlorosilane | Creates cross-linked, insoluble materials with enhanced thermal stability, potentially useful as ceramic precursors. researchgate.net |

These strategies enable the development of advanced materials where, for example, the solubility and processability imparted by this compound units can be combined with the enhanced conductivity from phenylsilane (B129415) units or the photo-responsive behavior of other functional groups.

Advanced Materials Science Applications of Methyl Di N Octyl Silane Derivatives and Polysilanes

Surface Modification Research and Wettability Alteration

The ability to control the surface properties of materials is crucial for a vast array of technologies. Methyl-di(n-octyl)silane and related compounds are instrumental in this field, primarily due to their capacity to alter surface energy and, consequently, wettability.

Development of Hydrophobic Coatings and Barriers

The creation of water-repellent surfaces is a significant area of research, with applications ranging from self-cleaning glasses to anti-corrosion coatings. The long n-octyl chains of this compound play a pivotal role in imparting hydrophobicity. When applied to a surface, these molecules can self-assemble in a way that exposes the nonpolar alkyl chains, creating a low-energy surface that repels water.

Research has demonstrated that silane-based coatings can effectively inhibit the ingress of water into porous materials. For instance, molecular dynamics simulations have shown that silane (B1218182) coatings can prevent water molecules and detrimental ions from entering the nanopores of calcium silicate (B1173343) hydrate (B1144303) gels, a key component of concrete. mdpi.com This is achieved by the grafted silane groups reducing the number of sites available for hydrogen bonding with water, thereby transforming a hydrophilic surface to a hydrophobic one. mdpi.com The long alkyl chains, such as the octyl groups in this compound, protrude from the surface, creating a rough, lotus-leaf-like nanostructure that further enhances water repellency. mdpi.com

The effectiveness of these hydrophobic coatings is often quantified by measuring the water contact angle. A higher contact angle indicates greater hydrophobicity. Studies on similar long-chain alkylsilanes have shown the ability to achieve high water contact angles, signifying the formation of a robust hydrophobic barrier. scispace.com

| Treatment | Water Contact Angle | Reference |

| Untreated Cotton | < 90° | scispace.com |

| Cotton treated with C8 alkylsilane | > 150° | scispace.com |

Fundamental Studies of Silane-Surface Interactions (e.g., Self-Assembled Monolayers)

At a more fundamental level, the interaction of silanes like this compound with various substrates is a subject of intense scientific investigation. A key area of this research is the formation of self-assembled monolayers (SAMs). SAMs are highly ordered, single-molecule-thick layers that spontaneously form on a surface. illinois.edu The formation of robust and well-ordered monolayers is critical for creating surfaces with precisely controlled properties. nih.gov

The process of SAM formation from organosilanes typically involves the hydrolysis of reactive groups on the silicon atom, followed by condensation and the formation of covalent bonds with hydroxyl groups on the substrate surface (e.g., silica (B1680970), metal oxides). illinois.edu The long alkyl chains of the silane molecules then align, driven by van der Waals interactions, to form a densely packed, ordered layer. dntb.gov.ua

The quality of the resulting SAM can be characterized by various techniques, including contact angle measurements and Fourier transform infrared spectroscopy, which can confirm the packing density and order of the alkyl chains. nih.gov Research on analogous long-chain alkylsilanes has shown that it is possible to form close-packed, well-ordered monolayers with excellent adhesion to the substrate. nih.gov

Role as Interfacial Modifiers in Polymer Composites Research

The performance of polymer composites, which consist of a polymer matrix reinforced with a filler material, is highly dependent on the strength of the interface between these two components. Silane coupling agents, including derivatives of this compound, are crucial for enhancing this interfacial adhesion. sinosil.com

Investigation of Silane Coupling Agent Mechanisms

The mechanism of action involves the hydrolysis of the silane's alkoxy or chloro groups to form reactive silanols. These silanols can then condense with hydroxyl groups on the surface of the inorganic filler, forming a stable Si-O-filler bond. illinois.edu The organic functionality of the silane, in this case, the methyl and n-octyl groups, then interacts with the polymer matrix, either through physical entanglement or chemical reaction, depending on the nature of the polymer.

The improved interfacial adhesion resulting from the use of silane coupling agents leads to more efficient stress transfer from the polymer matrix to the reinforcing filler, resulting in enhanced mechanical properties such as tensile strength and flexural modulus. nih.gov

Adhesion Promotion in Silicone Polymer Systems

Within silicone polymer systems themselves, adhesion to various substrates can be a challenge due to the low surface energy of silicones. cfmats.com Silane-based adhesion promoters are often incorporated into silicone sealant and adhesive formulations to improve their bonding capabilities. researchgate.netdow.com

These adhesion promoters function in a similar manner to coupling agents in composites, by forming chemical links between the silicone polymer and the substrate. researchgate.net In the context of a silicone system, a silane like this compound could potentially be used to modify the surface of fillers within the silicone matrix or to enhance the adhesion of the cured silicone to an external substrate. The long octyl chains can provide improved compatibility and interaction with certain organic substrates.

Research in Advanced Silicone-Based Materials Formulations

The versatility of silicone chemistry allows for the creation of a wide range of materials with unique properties. This compound can be a valuable component in the formulation of advanced silicone-based materials, contributing to properties such as hydrophobicity, compatibility with organic components, and tailored mechanical properties.

Silicone resins, for example, are used in high-performance coatings due to their excellent thermal stability and resistance to weathering. epo.org The incorporation of organic groups, such as the methyl and octyl groups in this compound, can be used to modify the properties of these resins. The phenyl groups in some silicone resins contribute to organic compatibility and toughness, and similarly, the long alkyl chains of this compound can be expected to enhance compatibility with organic resins and substrates. epo.org

In the formulation of curable silicone compositions, such as those used for sealants and adhesives, various silanes are employed as crosslinkers and adhesion promoters. ccl.net The specific structure of the silane, including the nature of the alkyl groups attached to the silicon atom, can influence the final properties of the cured material, such as its flexibility, hardness, and adhesion. The presence of the two n-octyl groups in this compound would be expected to impart a degree of flexibility and hydrophobicity to the final silicone network.

The development of specialty silicone fluids is another area where compounds like this compound could find application. For instance, modifying the silicone backbone with long hydrocarbon chains increases solubility in petroleum oils and enhances lubricity. While polymethyloctadecylsiloxane is mentioned as a creamy solid, a fluid based on this compound could offer a balance of silicone and hydrocarbon characteristics for specific applications.

Emerging Research Directions and Challenges in Methyl Di N Octyl Silane Chemistry

Integration with Nanomaterials and Hybrid Systems

A significant area of emerging research is the use of Methyl-di(n-octyl)silane and its functionalized precursors, like Dichloro(methyl)-n-octylsilane, as surface modifying agents for nanomaterials. cfmats.commdpi.com The primary goal is to create organic-inorganic hybrid systems where the properties of the nanoparticle are synergistically enhanced by the silane (B1218182) coating. The two n-octyl chains provide a robust hydrophobic shield, while the methyl group can be chosen to fine-tune surface energy and steric interactions.

The process involves the reaction of the silane with hydroxyl groups on the surface of inorganic nanoparticles, such as silica (B1680970), zinc oxide, or titania, forming stable covalent Si-O-Si bonds. cfmats.comcfmats.com This surface functionalization is critical for several reasons:

Improved Dispersion: Nanoparticles have a strong tendency to agglomerate due to high surface energy, which can hinder their effective incorporation into polymer matrices or coatings. mdpi.com A this compound layer passivates the surface, reducing inter-particle attractions and promoting uniform dispersion.

Enhanced Hydrophobicity: The long alkyl chains create a non-polar, water-repellent surface on naturally hydrophilic inorganic materials. evonik.com This is crucial for applications such as creating superhydrophobic coatings, improving moisture resistance in composites, and developing fillers for non-polar polymers. researchgate.net

Tailored Interfacial Adhesion: By controlling the surface chemistry, the compatibility between the inorganic nanomaterial and an organic polymer matrix can be significantly improved. This leads to hybrid materials with enhanced mechanical strength, thermal stability, and barrier properties.

Research findings have demonstrated the successful modification of various nanoparticles with octyl-functional silanes. For instance, studies on silica nanoparticles functionalized with trimethoxy(octyl)silane (B1346610) show a dramatic change in surface properties from hydrophilic to hydrophobic. researchgate.netnih.gov While direct studies on this compound are specific, the principles derived from closely related n-octylsilanes are directly applicable. cfmats.comresearchgate.net The choice of a di-octyl versus a tri-alkoxy or tri-chloro silane influences the density and conformation of the resulting organic layer on the nanoparticle surface.

| Nanomaterial | Silane Precursor Example | Primary Effect of Modification | Potential Application |

|---|---|---|---|

| Silica (SiO₂) | Trimethoxy(octyl)silane | Increased hydrophobicity, improved polymer matrix dispersion. researchgate.net | Reinforcing filler, chromatographic phases. cfmats.com |

| Zinc Oxide (ZnO) | (3-Glycidyloxypropyl)trimethoxysilane (as an example of surface modification) | Reduced agglomeration, enhanced UV stability in composites. researchgate.net | UV-blocking coatings, cosmetic formulations. |

| Cellulose Nanofibrils (CNFs) | Triethoxy-1H,1H,2H,2H-tridecafluoro-n-octylsilane (PFOTES) | Increased triboelectric charge density and humidity resistance. mdpi.com | High-performance bio-triboelectric nanogenerators (TENGs). mdpi.com |

Sustainable Synthesis and Application Methodologies (e.g., Eco-Friendly Approaches)

The traditional synthesis of organosilanes often relies on platinum-based catalysts (e.g., Speier's or Karstedt's catalyst) for the hydrosilylation of alkenes. nih.govacs.org While effective, these methods pose challenges related to the high cost and limited availability of platinum. Consequently, a major research thrust is the development of sustainable synthesis routes for compounds like this compound.

Eco-friendly approaches focus on several key areas:

Earth-Abundant Metal Catalysis: Researchers are actively developing catalysts based on more abundant and less toxic metals such as cobalt, iron, and nickel. nih.govacs.org Recent studies have demonstrated that cobalt-based catalysts can effectively promote the hydrosilylation of terminal alkenes (like 1-octene) with hydrosilanes under mild conditions, sometimes even at room temperature and with low catalyst loading. nih.govacs.org This approach not only reduces cost but also minimizes the environmental impact associated with precious metal mining and refining.

Dehydrogenative Coupling: An alternative green pathway is the dehydrogenative coupling of silanes with amines or alcohols. rsc.orgrsc.org This method avoids the use of corrosive chlorosilanes and generates hydrogen gas as the only byproduct, which can potentially be captured and used as a clean energy source. rsc.orgrsc.org This strategy represents a highly atom-efficient and sustainable alternative to traditional aminolysis of chlorosilanes, which produces stoichiometric amounts of ammonium (B1175870) salt waste. rsc.org

Green Solvents: The use of environmentally benign solvents, such as alcohols, in the synthesis process is another critical aspect of sustainable chemistry. nih.gov Some novel catalytic systems are designed to be stable and effective in green protic solvents, further reducing the reliance on volatile organic compounds (VOCs). acs.org

The application of this compound is also being re-evaluated from a sustainability perspective. For example, its use in creating durable water-repellent coatings for construction materials can extend the service life of concrete and natural stone, reducing the need for repairs and replacement. evonik.com

| Parameter | Traditional Method (e.g., Platinum Catalysis) | Emerging Sustainable Method (e.g., Cobalt Catalysis) |

|---|---|---|

| Catalyst | Platinum-based (e.g., Karstedt's) acs.org | Earth-abundant metals (e.g., Cobalt, Iron) nih.govacs.org |

| Reaction Conditions | Often requires elevated temperatures | Mild conditions, often room temperature nih.gov |

| Byproducts | Minimal (atom-economic) | Minimal; or valuable byproducts like H₂ in dehydrogenative coupling rsc.org |

| Cost & Sustainability | High cost, low abundance of Pt | Low cost, high abundance of catalyst, greener solvents nih.govacs.org |

Advanced Characterization Techniques in Mechanistic Studies

Understanding the formation, structure, and performance of this compound layers on surfaces is crucial for optimizing their applications. Progress in this area is heavily reliant on the use of advanced surface-sensitive characterization techniques that provide detailed molecular-level information. These techniques are pivotal for elucidating reaction mechanisms and correlating surface structure with macroscopic properties.

Key advanced characterization techniques include:

X-ray Photoelectron Spectroscopy (XPS): XPS is a powerful tool for determining the elemental composition and chemical states of atoms on a surface. Angle-resolved XPS (ARXPS) can provide non-destructive depth-profiling information, helping to determine the thickness and uniformity of the silane layer and to characterize the organic-inorganic interface. lehigh.eduacs.org It can be used to quantify the surface density of silane molecules. acs.org

Atomic Force Microscopy (AFM): AFM provides topographical images of the surface at the nanoscale, revealing the morphology and homogeneity of the deposited silane film. tandfonline.com It can detect the formation of "islands" or multilayers, which can be undesirable in applications requiring a uniform monolayer. lehigh.edu Advanced AFM modes can also probe local mechanical properties like adhesion and stiffness. tandfonline.com

In-situ Spectroscopy (Raman, NMR): Techniques like in-situ Raman spectroscopy allow researchers to monitor the chemical reactions as they happen. acs.org For example, it can be used to study the formation of intermediate species during catalyzed synthesis reactions, providing critical data for understanding the reaction mechanism. acs.org Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is also employed to study the structure and dynamics of the silane molecules once they are bound to a surface. researchgate.net

Total Reflection X-ray Fluorescence (TXRF): Reference-free TXRF is an emerging technique for the highly accurate and traceable quantification of surface elemental concentrations. acs.org It can be used to determine the absolute number of silane molecules per unit area, providing a benchmark for calibrating other methods like XPS. acs.org

These sophisticated techniques are moving the field beyond simple performance metrics towards a predictive, mechanism-based approach for designing silane-based materials and interfaces. By providing a detailed picture of the molecular landscape, they help answer fundamental questions about how silane molecules organize on a surface and how this organization dictates the final properties of the material.

| Technique | Information Provided | Relevance to Mechanistic Studies |

|---|---|---|

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, chemical bonding states, layer thickness. lehigh.eduacs.org | Confirms covalent bond formation and quantifies surface coverage. acs.org |

| Atomic Force Microscopy (AFM) | Surface topography, roughness, homogeneity, local adhesion. tandfonline.com | Visualizes the structure of the self-assembled layer (monolayer vs. aggregates). lehigh.edutandfonline.com |

| In-situ Raman Spectroscopy | Real-time tracking of vibrational modes of reactants and products. acs.org | Identifies reaction intermediates and elucidates catalytic pathways. acs.org |

| Total Reflection X-ray Fluorescence (TXRF) | Absolute elemental surface concentration (areic density). acs.org | Provides traceable quantification of silane molecules on a surface. acs.org |

Q & A

Q. What are the optimal synthetic routes for Methyl-di(n-octyl)silane, and how can reaction conditions be optimized?

this compound can be synthesized via nucleophilic substitution or Grignard reactions. For substitution, chlorosilane precursors (e.g., methyltrichlorosilane) react with n-octanol in the presence of a base (e.g., triethylamine) under anhydrous conditions. Solvents like tetrahydrofuran (THF) or toluene are ideal due to their compatibility with organosilicon reactions. Reaction efficiency depends on stoichiometric ratios (e.g., 2:1 n-octanol:chlorosilane) and temperature control (60–80°C) to minimize side reactions like self-condensation . Grignard approaches involve n-octyl magnesium bromide reacting with methylsilane halides, requiring strict moisture exclusion and inert atmospheres .

Q. Which analytical techniques are most effective for characterizing this compound purity and structural integrity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) is critical for verifying molecular structure, with ²⁹Si NMR resolving silicon bonding environments (e.g., -Si-(CH₂)₈CH₃). Fourier-Transform Infrared Spectroscopy (FTIR) identifies functional groups (Si-C at ~750 cm⁻¹, Si-O if oxidized). Gas Chromatography-Mass Spectrometry (GC-MS) quantifies purity, especially for detecting residual solvents or byproducts like siloxanes. Elemental analysis (EA) confirms stoichiometry .

Q. What solvents and reaction conditions are suitable for studying this compound’s reactivity?

Polar aprotic solvents (e.g., DMSO, THF) enhance nucleophilic substitution by stabilizing transition states. For oxidation studies, hydrogen peroxide in acetic acid at 50–70°C converts silanes to silanols, monitored via pH adjustments . Reduction reactions require anhydrous ethanol or diethyl ether with LiAlH₄, but steric hindrance from n-octyl groups may slow kinetics .

Advanced Research Questions

Q. How do steric effects from the n-octyl groups influence substitution kinetics and regioselectivity?

The bulky n-octyl groups create steric hindrance, slowing bimolecular nucleophilic substitution (SN₂) mechanisms. Kinetic studies using varying alkyl chain lengths (e.g., methyl vs. n-octyl) reveal inverse correlations between substitution rates and steric bulk. Computational modeling (DFT) can map transition states, while isotopic labeling (e.g., ¹⁸O in hydrolysis) tracks reaction pathways . Acid-catalyzed conditions may favor SN₁ mechanisms by stabilizing carbocation-like intermediates, as observed in phenyl silane analogs .

Q. What are the thermal decomposition mechanisms of Methyl-di(n-ooctyl)silane, and how can kinetic models be applied?

Thermogravimetric Analysis (TGA) under nitrogen shows multi-stage decomposition: initial Si-C bond cleavage (200–300°C) followed by hydrocarbon degradation. Differential Scanning Calorimetry (DSC) identifies exothermic peaks correlated with pyrolysis. Kinetic analysis via the Flynn-Wall-Ozawa method determines activation energies (~150–200 kJ/mol), while the Kissinger equation models reaction order. Residual siloxane formation at high temperatures (>400°C) can be quantified via FTIR .

Q. How can this compound be optimized for surface modification in corrosion-resistant coatings?

Silane films are optimized by adjusting hydrolysis time (e.g., 90 minutes) and pH (~4.1) to enhance crosslinking. Electrochemical impedance spectroscopy (EIS) and Scanning Kelvin Probe (SKP) measure film stability, with lower capacitance values (<10⁻⁸ F/cm²) indicating dense coatings. Factorial designs (e.g., varying silane concentration and crosslinker ratios) identify synergistic effects. Hybrid coatings with γ-glycidoxypropyltrimethoxysilane (GPTMS) improve adhesion to metals like copper .

Q. How do researchers resolve contradictions in thermodynamic data for this compound?

Discrepancies in properties like critical constants (e.g., Tc, Pc) arise from outdated measurement techniques. Modern validation employs gas chromatography with precision manometers and computational simulations (e.g., COSMO-RS). Collaborative databases (e.g., PubChem, EPA DSSTox) cross-reference experimental and computed values, prioritizing peer-reviewed studies over historical data .

Methodological Guidelines

- Synthesis Optimization : Use Schlenk lines for moisture-sensitive reactions; monitor intermediates via in-situ FTIR .

- Thermal Analysis : Pair TGA with evolved gas analysis (EGA-MS) to identify decomposition byproducts .

- Surface Studies : Combine SKP with X-ray Photoelectron Spectroscopy (XPS) to correlate film morphology with chemical composition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.